N-(2-Bromo-5-chlorophenyl)cyclobutanecarboxamide
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Overview
Description
N-(2-Bromo-5-chlorophenyl)cyclobutanecarboxamide: is a chemical compound characterized by its bromine and chlorine atoms on the phenyl ring and a cyclobutanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Bromination and Chlorination: Starting with a phenyl compound, bromination and chlorination reactions can introduce the respective halogens at the desired positions on the aromatic ring.
Cyclobutanecarboxamide Formation: The cyclobutanecarboxamide group can be introduced through a cyclization reaction involving a suitable precursor.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process that involves:
Halogenation Reactions: Large-scale halogenation reactions are carried out under controlled conditions to ensure the selective introduction of bromine and chlorine atoms.
Cyclization Reactions: Cyclization reactions are performed to form the cyclobutanecarboxamide group, often using catalysts to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromo-5-chlorophenyl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution Reactions: Substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Derivatives with carboxylic acid, ketone, or aldehyde groups.
Reduction Products: Derivatives with reduced halogen atoms or additional hydrogen atoms.
Substitution Products: Compounds with different functional groups replacing the halogens.
Chemistry:
Synthetic Intermediate: The compound is used as a synthetic intermediate in the preparation of more complex molecules.
Catalyst: It can act as a catalyst or ligand in various chemical reactions.
Biology:
Biological Studies: The compound is used in biological studies to understand the effects of halogenated aromatic compounds on biological systems.
Medicine:
Drug Development: It is explored for potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry:
Material Science: The compound is used in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-(2-Bromo-5-chlorophenyl)cyclobutanecarboxamide exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: It may modulate various biochemical pathways, leading to its biological effects.
Comparison with Similar Compounds
N-(2-Bromo-4-chlorophenyl)cyclobutanecarboxamide
N-(2-Bromo-6-chlorophenyl)cyclobutanecarboxamide
N-(2-Bromo-3-chlorophenyl)cyclobutanecarboxamide
This comprehensive overview provides a detailed understanding of N-(2-Bromo-5-chlorophenyl)cyclobutanecarboxamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-bromo-5-chlorophenyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c12-9-5-4-8(13)6-10(9)14-11(15)7-2-1-3-7/h4-7H,1-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQRUKIEYAGLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=C(C=CC(=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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